molecular formula C22H23NO4 B11153956 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11153956
M. Wt: 365.4 g/mol
InChI Key: ZHFOXNDEHVSDTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides. This method is known for its efficiency, broad substrate scope, mild reaction conditions, and scalability . The reaction involves the condensation of secondary amides with acyl chlorides, followed by cyclization to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyphenethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The compound inhibits inflammatory responses by suppressing the activation of the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern and the presence of the methoxyphenethyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO4/c1-14-15(2)22(24)27-21-18(14)8-9-20-19(21)12-23(13-26-20)11-10-16-4-6-17(25-3)7-5-16/h4-9H,10-13H2,1-3H3

InChI Key

ZHFOXNDEHVSDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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